molecular formula C8H8N2O3S B2642641 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide CAS No. 1326915-71-2

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide

货号 B2642641
CAS 编号: 1326915-71-2
分子量: 212.22
InChI 键: BOORFJSDHVQOLG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide, also known as BTZ043, is a novel compound that has been identified as a potent inhibitor of Mycobacterium tuberculosis (MTB). MTB is the causative agent of tuberculosis (TB), a disease that has plagued humans for centuries. TB is a major global health problem, with an estimated 10 million cases and 1.5 million deaths in 2020 alone. The emergence of drug-resistant strains of MTB has further complicated the treatment of TB. Therefore, the development of new drugs that can effectively treat TB is urgently needed.

作用机制

The exact mechanism of action of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is not fully understood. However, it is known to target the enzyme DprE1, which is involved in the biosynthesis of the cell wall of MTB. 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide binds to DprE1 and inhibits its activity, leading to the disruption of cell wall synthesis and ultimately the death of the bacterium.
Biochemical and Physiological Effects:
4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been shown to have minimal toxicity in vitro and in vivo. In animal studies, no adverse effects were observed at therapeutic doses. Furthermore, 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide does not appear to interact with human enzymes or receptors, suggesting a low risk of off-target effects.

实验室实验的优点和局限性

One advantage of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is its potent activity against drug-resistant strains of MTB. This makes it a promising candidate for the development of new TB drugs. Another advantage is its low propensity for the development of resistance, which is a major concern with current TB drugs. However, one limitation of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is its relatively low solubility, which can make it difficult to formulate for use in humans.

未来方向

There are several future directions for the development of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide as a new drug for the treatment of TB. One direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in humans. Another direction is the development of combination therapies that include 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide to further enhance its activity against MTB. Additionally, the role of DprE1 in the pathogenesis of TB needs to be further elucidated to better understand the mechanism of action of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide and to identify potential drug targets for combination therapies.

合成方法

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide was first synthesized by a team of researchers led by Professor Stewart Cole at the École Polytechnique Fédérale de Lausanne (EPFL) in Switzerland. The synthesis of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the benzothiazinone ring system, which is achieved through a series of reactions involving sulfur dioxide and various reagents. The final product is obtained as a white solid, which is purified by recrystallization.

科学研究应用

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been extensively studied for its potential as a new drug for the treatment of TB. In vitro studies have shown that 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has potent activity against both drug-sensitive and drug-resistant strains of MTB. In vivo studies using animal models of TB have also demonstrated the efficacy of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide in reducing bacterial burden and improving survival. Furthermore, 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been shown to have a low propensity for the development of resistance, which is a major concern with current TB drugs.

属性

IUPAC Name

4-amino-1,1-dioxo-1λ6,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c9-10-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOORFJSDHVQOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1(=O)=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。